molecular formula C6H8S2 B2705998 5-Ethylthiophene-2-thiol CAS No. 53381-57-0

5-Ethylthiophene-2-thiol

Cat. No.: B2705998
CAS No.: 53381-57-0
M. Wt: 144.25
InChI Key: UCSKCCDDRHOLEP-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-thiol: is a sulfur-containing heterocyclic compound with the molecular formula C6H8S2 It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an ethyl group at the 5-position and a thiol group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-ethylthiophene-2-thiol can be achieved through several methods, including:

Industrial Production Methods:

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolates

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry:

5-Ethylthiophene-2-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of thiophene-based organic semiconductors and conductive polymers .

Biology and Medicine:

Thiophene derivatives, including this compound, have shown potential in medicinal chemistry due to their biological activities. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry:

In the industrial sector, thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the development of organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 5-ethylthiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activities or alteration of protein functions. The aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .

Comparison with Similar Compounds

  • Thiophene-2-thiol
  • 5-Methylthiophene-2-thiol
  • 2,5-Dimethylthiophene

Comparison:

5-Ethylthiophene-2-thiol is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties compared to other thiophene derivatives. For example, the ethyl group can increase the compound’s lipophilicity, potentially enhancing its ability to interact with biological membranes .

Properties

IUPAC Name

5-ethylthiophene-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSKCCDDRHOLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53381-57-0
Record name 5-ethylthiophene-2-thiol
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